Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound characterized by the presence of a tert-butyl group, a hexadecanoyl chain, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl hydroperoxide, carboxylic acids, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the oxazolidine ring and hexadecanoyl chain contribute to its overall biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Known for its use in stereoselective synthesis of amines.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used in the synthesis of complex molecular architectures.
Uniqueness
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a tert-butyl group, a long hexadecanoyl chain, and an oxazolidine ring.
Properties
CAS No. |
120005-55-2 |
---|---|
Molecular Formula |
C26H49NO4 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1 |
InChI Key |
SMAWUTBOJBVYFQ-QFIPXVFZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKI 5C; SKI-5C; SKI5C. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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